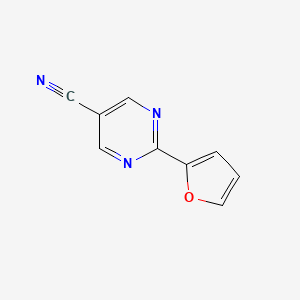

2-(Furan-2-YL)pyrimidine-5-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C9H5N3O |

|---|---|

Peso molecular |

171.16 g/mol |

Nombre IUPAC |

2-(furan-2-yl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |

Clave InChI |

ZRUKRWLNVCINPF-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C2=NC=C(C=N2)C#N |

Origen del producto |

United States |

Synthetic Methodologies for 2 Furan 2 Yl Pyrimidine 5 Carbonitrile

Direct Synthetic Approaches to 2-(Furan-2-YL)pyrimidine-5-carbonitrile and its Analogs

Direct synthetic methods for the construction of the 2-(Furan-2-YL)pyrimidine-5-carbonitrile scaffold are diverse, primarily involving multicomponent reactions, cyclization strategies, and routes based on specific precursors. These approaches are fundamental in heterocyclic chemistry, allowing for the efficient assembly of the target molecule.

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions (MCRs) are highly efficient methods for synthesizing complex molecules like pyrimidine (B1678525) derivatives in a single step, avoiding the isolation of intermediates. mdpi.com These reactions are characterized by their high atom economy and operational simplicity. nih.gov The synthesis of pyrimidine-5-carbonitriles often involves the condensation of an aldehyde, a compound with an active methylene group, and an amidine or its equivalent. tandfonline.com For the synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile, furan-2-carbaldehyde would serve as the aldehyde component.

A typical MCR for a related pyrimidine-5-carbonitrile involves the reaction of an aromatic aldehyde, malononitrile (B47326), and thiourea (B124793) or urea. researchgate.net This reaction can be carried out under various conditions, including the use of a catalyst in an aqueous medium, which aligns with the principles of green chemistry. The mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine and subsequent cyclization and aromatization to yield the pyrimidine ring. tandfonline.comnih.gov

Interactive Table: Examples of One-Pot Multicomponent Reactions for Pyrimidine-5-carbonitrile Synthesis

| Aldehyde | Active Methylene | Amidine Source | Catalyst/Solvent | Yield (%) |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Guanidine Nitrate (B79036) | Piperidine/Water | High |

| Aromatic Aldehydes | p-Chlorobenzoylacetonitrile | Substituted Urea | DBSA/Water | 90 |

| Aryl Aldehydes | Malononitrile | Amidine Systems | MgO | High |

| Aromatic Aldehydes | Malononitrile | 3-Amino-1,2,4-triazole | NaOH/Ethanol | Good |

Cyclization and Annulation Strategies

Cyclization and annulation strategies are pivotal in forming the pyrimidine ring. These methods can involve the reaction of a pre-formed fragment containing a portion of the pyrimidine ring with another reagent to complete the heterocycle. For instance, α,β-unsaturated ketones can undergo a [3+3] cycloaddition with amidines to form pyrimidines. mdpi.com Similarly, a [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to trisubstituted pyrimidines.

Another strategy involves the deconstruction-reconstruction of a pyrimidine ring. nih.gov This process can transform a pre-existing pyrimidine into an iminoenamine, which can then be recyclized with a different amidine to introduce diversity at the 2-position of the pyrimidine ring. nih.gov This method allows for the diversification of pyrimidine structures from a common intermediate. nih.gov Annulation of a pyrimidine ring to a furan (B31954) ring has also been reported through one-pot multistep cascade reactions. nih.gov

Specific Precursor-Based Routes

The synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile can also be achieved through routes that utilize specific, readily available precursors. Common starting materials include ethyl cyanoacetate, thiourea, and malononitrile.

From Ethyl Cyanoacetate and Thiourea : The cyclocondensation of an aldehyde (like furan-2-carbaldehyde), ethyl cyanoacetate, and thiourea in an alkaline medium is a well-established method for producing 2-thioxo-pyrimidine-5-carbonitrile derivatives. ekb.egnih.govekb.eg This reaction, often referred to as a Biginelli-type reaction, provides a straightforward entry to pyrimidines that can be further modified. ekb.eg The use of potassium carbonate as a catalyst is common in this synthesis. ekb.eg

From Malononitrile : Malononitrile is another key precursor. It can react with an aldehyde and thiourea/urea in a one-pot synthesis, often under catalyst-free and solvent-free conditions using ball milling, to produce 2-thioxo or 2-oxo-pyrimidine-5-carbonitriles in high yields. researchgate.net A three-component reaction of malononitrile, aromatic aldehydes, and amidines in the presence of a base catalyst like magnesium oxide also yields 4-amino-5-pyrimidinecarbonitriles. tandfonline.com

Catalytic Systems in the Synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile and Related Structures

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. The synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile and its analogs benefits significantly from both metal-based and acid/base catalytic systems.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, which are essential for the synthesis of complex heterocyclic structures. While direct examples for 2-(Furan-2-YL)pyrimidine-5-carbonitrile are not prevalent, the principles of Pd-catalyzed reactions are broadly applicable. For instance, Pd(II)-catalyzed three-component synthesis of furo[2,3-d]pyrimidines has been developed, demonstrating the utility of palladium in constructing fused furan and pyrimidine rings. acs.org

In a different approach, a palladium-catalyzed domino pseudo-three-component reaction of 2H-azirines with isocyanides has been developed to form tetrasubstituted pyrimidines. acs.org This process involves the formation of one C-C and two C-N bonds in a single operation. acs.org Such strategies could potentially be adapted for the synthesis of furan-substituted pyrimidines.

Interactive Table: Examples of Metal-Catalyzed Reactions in Pyrimidine Synthesis

| Reaction Type | Metal Catalyst | Substrates | Product |

| Three-Component Synthesis | Pd(II) | β-Ketodinitriles, Boronic Acids, Aldehydes | Furo[2,3-d]pyrimidines |

| Isocyanide Insertion | Palladium | 2H-Azirines, Isocyanides | Tetrasubstituted Pyrimidines |

| Cyclization | Copper | Ketones, Nitriles | Diversely Functionalized Pyrimidines |

Acid and Base Catalysis

Acid and base catalysis are widely employed in the synthesis of pyrimidine-5-carbonitriles, often facilitating the key condensation and cyclization steps.

Base Catalysis : A variety of inorganic and organic bases are used as catalysts. Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and cesium hydroxide (CsOH) are effective in promoting [3+3] annulation reactions between α,β-unsaturated ketones and amidines. mdpi.com Organic bases such as piperidine are commonly used in the three-component condensation of aldehydes, ethyl cyanoacetate, and guanidine nitrate. Triethylamine is another organic base used as an acid binder in nucleophilic substitution reactions to produce pyrimidine-5-carbonitrile derivatives. ekb.eg Heterogeneous base catalysts like magnesium oxide (MgO) have also been shown to be highly effective in the three-component reaction to form 4-amino-5-pyrimidinecarbonitriles. tandfonline.com

Acid Catalysis : Protonic acids are also utilized in pyrimidine synthesis. For example, p-dodecylbenzenesulfonic acid (DBSA), a surfactant-type Brønsted acid catalyst, has been used for the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives in water, offering an environmentally friendly approach. researchgate.net Triflic acid has been reported to catalyze a pseudo five-component annulation for the one-pot synthesis of 2,4,6-triaryl pyrimidines. mdpi.com Lewis acids, such as ytterbium triflate, have been investigated for the synthesis of pyrimidines from ynones and amidines. acs.org

Green Chemistry Catalysts and Conditions (e.g., Microwave Irradiation, Solvent-Free Conditions)

The synthesis of pyrimidine derivatives, including the pyrimidine-5-carbonitrile scaffold, has increasingly benefited from the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rasayanjournal.co.in Key green methodologies applicable to the synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile and related compounds include microwave-assisted synthesis and solvent-free reaction conditions, often employing reusable or environmentally benign catalysts. rasayanjournal.co.inresearchgate.net

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The use of microwave irradiation can be particularly effective for the multi-component reactions frequently used to construct the pyrimidine ring. For instance, the Biginelli condensation, a common method for synthesizing dihydropyrimidinones, can be efficiently conducted under microwave irradiation. mdpi.com This technique can be extrapolated for the synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile, potentially reducing reaction times from hours to minutes. mdpi.comnih.gov The formation of 2-formimidate-3-carbonitrile derivatives, which are precursors to fused pyrimidines, has been shown to be significantly faster using microwave radiation compared to conventional solvothermal methods. mdpi.com

Solvent-Free Conditions:

Conducting reactions without a solvent minimizes the environmental impact and simplifies product purification. researchgate.netresearchgate.net Several solvent-free protocols have been developed for the synthesis of pyrimidine-5-carbonitrile derivatives. One approach involves the one-pot, three-component reaction of an aldehyde, malononitrile, and urea or thiourea under solvent-free conditions at elevated temperatures. nih.govkthmcollege.ac.in

A robust biowaste-derived solid acid catalyst, bone char-nPrN-SO₃H, has been effectively used in the solvent-free synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This method involves heating a mixture of the aldehyde, malononitrile, urea/thiourea, and a catalytic amount of the solid catalyst. nih.gov Another solvent-free technique utilizes fusion, where reagents are mixed and heated to a high temperature (e.g., 200 °C) to initiate the reaction. nih.gov This method has been successfully applied to the synthesis of various pyrimidine-5-carbonitriles. nih.gov Ammonium (B1175870) chloride has also been employed as an efficient catalyst for the one-pot, solvent-free synthesis of this class of compounds. kthmcollege.ac.in

| Green Condition | Catalyst/Method | Typical Substrates | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Solvent-Free | bone char-nPrN-SO₃H (0.4 mol%) | Aromatic aldehyde, Malononitrile, Urea/Thiourea | 80 °C | 15-45 min | 89-98 | nih.gov |

| Solvent-Free | Ammonium Chloride | Substituted benzaldehyde, Malononitrile, Urea/Thiourea | 110 °C | Not Specified | High | kthmcollege.ac.in |

| Solvent-Free | Fusion | 2-amino-4-methoxy-6-(4-methoxyphenyl)- pyrimidine-5-carbonitrile, 2-(chloromethyl)-1H-benzo[d]imidazole | 200 °C | 2 h | 69-83 | nih.gov |

| Microwave-Assisted | - | 2-amino-3-carbonitrile precursor, Triethyl orthoformate | Not Specified | Minutes | 92 | mdpi.com |

Synthesis of Key Intermediates and Analogues relevant to 2-(Furan-2-YL)pyrimidine-5-carbonitrile Scaffold Elaboration

The synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile and its analogues often proceeds through the construction of key intermediates that are subsequently cyclized or modified. A common strategy involves the synthesis of a substituted furan precursor which is then used to build the pyrimidine ring.

Synthesis of Key Intermediates:

A crucial class of intermediates for the synthesis of furo[2,3-d]pyrimidines, which are structurally related to the target compound, are 2-aminofuran-3-carbonitriles. researchgate.net These intermediates can be synthesized and then cyclized with reagents like formamide (B127407) to yield the fused furopyrimidine core. researchgate.net For the synthesis of non-fused systems like 2-(Furan-2-YL)pyrimidine-5-carbonitrile, a key intermediate would be furan-2-carboxamidine, which can be condensed with a three-carbon component containing the cyanomethylene group.

Another versatile intermediate in pyrimidine chemistry is a 2-substituted-4-chloropyrimidine-5-carbonitrile. For example, starting from a 2-mercapto-pyrimidine, a series of transformations involving alkylation and subsequent chlorination with phosphorus oxychloride can yield a key 2-(methylthio)-4-chloropyrimidine intermediate. nih.gov This chloro-substituted intermediate is highly reactive towards nucleophilic substitution, allowing for the introduction of various functionalities at the 4-position of the pyrimidine ring. A similar strategy could be envisioned starting with a 2-(furan-2-yl) substituted pyrimidine precursor.

Synthesis of Analogues:

The synthesis of structural analogues provides valuable insights into structure-activity relationships. A close analogue of the target compound is 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. Its synthesis involves a Diels-Alder reaction between benzyl 1,2,3-triazine-5-carboxylate and an appropriate amidine, followed by subsequent functional group transformations. nih.gov This methodology highlights a potential route for constructing pyrimidine rings with different heterocyclic substituents at the 2-position.

The synthesis of various furan- and furopyrimidine-based derivatives has been explored, often with the goal of identifying compounds with biological activity. nih.gov For example, 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been synthesized via Ullmann coupling of a furopyrimidine core with aryl iodides. researchgate.net This demonstrates a method for elaborating the scaffold to produce a library of analogues.

| Compound Type | Synthetic Route | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Key Intermediate (2-Chloro-pyrimidine) | Cyclocondensation, Alkylation, Chlorination | Benzaldehyde, Ethyl cyanoacetate, Thiourea, Methyl iodide, POCl₃ | Good | nih.gov |

| Analogue (2-(Pyridin-2-yl)pyrimidine) | Diels-Alder reaction, Amide coupling | Benzyl 1,2,3-triazine-5-carboxylate, Ethyl 6-carbamimidoylnicotinate hydrochloride, EDCI, HOBT | Moderate to Good | nih.gov |

| Analogue (Furo[2,3-d]pyrimidine) | Cycloaddition | 2-amino-4-arylfuran-3-carbonitrile, Formamide | Not Specified | researchgate.net |

| Analogue (4-Substituted-furo[2,3-d]pyrimidine) | Ullmann coupling | 5-methyl-furo[2,3-d]pyrimidine, Aryl iodides | Not Specified | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2 Furan 2 Yl Pyrimidine 5 Carbonitrile

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. In 2-(furan-2-yl)pyrimidine-5-carbonitrile, the ring's reactivity is further modulated by a strong electron-withdrawing nitrile group at the C5 position and an electron-donating furan (B31954) ring at the C2 position.

Transformations at Pyrimidine Ring Positions

Ring transformation reactions offer a powerful strategy for skeletal diversification of heterocyclic systems. Pyrimidines can undergo rearrangements to form other heterocycles, such as pyridines or pyrazoles, often under the influence of strong nucleophiles or specific reaction conditions.

One of the well-documented transformations is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov This typically occurs via a ring-opening/ring-closure sequence. For instance, certain 1-alkyl-2-iminopyrimidines are known to undergo this rearrangement. wikipedia.org In the context of 5-cyanopyrimidines, the reaction of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine with aqueous ammonia (B1221849) leads to 5-cyano-2-methylaminopyrimidine. rsc.org This suggests that the pyrimidine core of 2-(furan-2-yl)pyrimidine-5-carbonitrile could potentially undergo similar transformations if converted into a suitable precursor, such as an N-alkylated iminopyrimidine. The rearrangement can be catalyzed by either acid or base. nih.govresearchgate.net

Another potential transformation is the conversion of the pyrimidine ring into a pyridine (B92270) ring. researchgate.netwur.nl This skeletal editing can be induced by reacting the pyrimidine with CH-active nitriles. For example, 5-nitropyrimidine (B80762) reacts with nitriles like malononitrile (B47326) to yield 2-amino-5-nitro-3-cyanopyridine. researchgate.net Given the activation provided by the 5-cyano group, it is plausible that 2-(furan-2-yl)pyrimidine-5-carbonitrile could be susceptible to similar ring transformations, providing a pathway to highly substituted pyridine derivatives.

| Transformation Type | Reactant Class | Potential Product | Relevant Findings |

| Dimroth Rearrangement | N-Alkylated Iminopyrimidines | Isomeric Pyrimidines | Occurs in 5-cyanopyrimidines; involves ring-opening and closure. nih.govrsc.org |

| Pyrimidine-to-Pyridine | CH-Active Nitriles | Substituted Pyridines | Demonstrated with 5-nitropyrimidine, driven by nucleophilic addition. researchgate.net |

| Pyrimidine-to-Pyrazole | Hydrazine | Pyrazole Derivatives | Requires harsh conditions or N-alkylation to activate the pyrimidine ring. wur.nl |

Nucleophilic Additions and Substitutions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring, amplified by the C5-cyano group, makes it a prime target for nucleophiles. The electron-donating 2-furan group provides some counteracting effect, but the positions ortho and para to the strongly withdrawing nitrile group (C4 and C6) are expected to be highly activated towards nucleophilic attack.

While direct nucleophilic substitution of hydrogen is difficult, if a leaving group were present at the C4 or C6 position, substitution would be facile. For example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the C4-chloro group is readily displaced by various nucleophiles. Interestingly, under certain conditions with cyanide nucleophiles, the C2-methylthio group was displaced instead, highlighting the complex interplay of substituents. rsc.org

In the absence of a leaving group, nucleophilic addition is a more likely pathway. Strong nucleophiles can add to the C4 or C6 positions, temporarily breaking the ring's aromaticity. Subsequent oxidation or elimination can lead to a net substitution. Ring transformation reactions, as discussed previously, are often initiated by such a nucleophilic attack. For instance, the conversion of 5-cyanouracils into 2-thiocytosines or 2,4-diaminopyrimidines upon reaction with thiourea (B124793) or guanidines proceeds through nucleophilic attack and subsequent pyrimidine-to-pyrimidine transformation. rsc.org

Reactivity of the Furan Moiety

The furan ring is a π-excessive five-membered heterocycle. The oxygen atom donates electron density into the ring, making it significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com

Electrophilic Aromatic Substitutions on the Furan Ring

Electrophilic aromatic substitution (EAS) is the hallmark reaction of furan. The substitution occurs preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate through resonance. pearson.comquora.com In 2-(furan-2-yl)pyrimidine-5-carbonitrile, the C2 position of the furan is already substituted. Therefore, electrophilic attack is directed almost exclusively to the C5 position of the furan ring. The pyrimidine-5-carbonitrile substituent at C2 is electron-withdrawing, which will deactivate the furan ring towards EAS compared to unsubstituted furan, but the reaction remains feasible under appropriate conditions.

Common EAS reactions applicable to the furan moiety include:

Nitration: Typically carried out with mild reagents like acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) to avoid ring degradation. numberanalytics.com

Halogenation: Bromination and chlorination can be performed under mild conditions, for example, using bromine in dioxane. pearson.comnumberanalytics.com

Sulfonation: Reaction with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group. youtube.com

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction can install a formyl group at the C5 position. numberanalytics.com

| Reaction | Typical Reagents | Expected Product | Notes |

| Nitration | HNO₃ / Acetic Anhydride | 2-(5-Nitro-furan-2-yl)pyrimidine-5-carbonitrile | Mild conditions are crucial to prevent oxidative decomposition. numberanalytics.com |

| Bromination | Br₂ in Dioxane | 2-(5-Bromo-furan-2-yl)pyrimidine-5-carbonitrile | Reaction is typically rapid due to the high reactivity of furan. pearson.com |

| Sulfonation | SO₃-Pyridine complex | 2-(5-Sulfo-furan-2-yl)pyrimidine-5-carbonitrile | Avoids strong acidic conditions that can polymerize furans. youtube.com |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 2-(5-Formyl-furan-2-yl)pyrimidine-5-carbonitrile | A standard method for introducing an aldehyde group onto electron-rich heterocycles. numberanalytics.com |

Ring-Opening and Cycloaddition Reactions of the Furan Unit (e.g., Hetero-Diels-Alder reactions)

Although aromatic, the resonance energy of furan is modest, allowing it to behave as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. tudelft.nl This reaction typically involves an electron-rich diene (furan) and an electron-poor dienophile, such as maleimide (B117702) or its derivatives. mdpi.commdpi.com The reaction is often reversible, and the stability of the resulting oxanorbornene adduct depends on the substituents and reaction conditions. rsc.org

The 2-(pyrimidin-5-carbonitrile) substituent is electron-withdrawing, which reduces the HOMO energy of the furan diene and thus decreases its reactivity in a normal-electron-demand Diels-Alder reaction. However, reactions with highly reactive dienophiles are still possible, potentially requiring thermal or Lewis acid catalysis. Studies have shown that even electron-poor furans, such as furfural (B47365), can participate in Diels-Alder reactions, particularly when conducted in an aqueous medium which provides an additional thermodynamic driving force. tudelft.nlrsc.org

Oxidation and Reduction of the Furan Ring

The furan ring is sensitive to oxidizing agents. Mild oxidation can lead to ring-opening, providing access to valuable 1,4-dicarbonyl compounds. For example, furans containing a β-ketoester group at the C2 position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere to yield 1,4-dicarbonyl moieties via an endoperoxide intermediate. rsc.org Another oxidative pathway involves a [4+2] cycloaddition with singlet oxygen, which also forms an endoperoxide that can subsequently rearrange or be opened hydrolytically. nih.gov Oxidation of related furan-2-carboximidamides using (dicarboxyiodo)benzenes has been shown to yield rearranged N-acyl-N-(2-furyl)ureas. researchgate.netsoton.ac.uk

Conversely, the furan ring can be reduced via catalytic hydrogenation. Depending on the catalyst and reaction conditions, various products can be obtained.

Partial Reduction: Selective hydrogenation of the furan ring while preserving other functional groups can be challenging. However, catalysts like Cu-Fe have been used for the conversion of furfural to 2-methylfuran, which involves hydrogenation of the aldehyde and hydrogenolysis of the resulting alcohol. researchgate.net

Full Reduction: Complete saturation of the furan ring to form a tetrahydrofuran (B95107) (THF) ring is more common. This is typically achieved using catalysts such as Palladium (Pd), Nickel (Ni), or Ruthenium (Ru) under a hydrogen atmosphere. mdpi.comresearchgate.net The reduction of 2-(furan-2-yl)pyrimidine-5-carbonitrile would yield 2-(tetrahydrofuran-2-yl)pyrimidine-5-carbonitrile, a transformation that significantly alters the electronic properties and geometry of the original furan moiety.

| Reaction Type | Reagents/Catalyst | Resulting Moiety | Reference |

| Oxidative Ring-Opening | Mn(III)/Co(II), O₂ | 1,4-Dicarbonyl derivative | rsc.org |

| Photooxygenation | ¹O₂ (Singlet Oxygen) | Endoperoxide, leading to rearranged products | nih.gov |

| Catalytic Hydrogenation | Pd/C, H₂ or Ni, H₂ | Tetrahydrofuran ring | mdpi.com |

Reactions of the Carbonitrile Functional Group

The carbonitrile (cyano) group in 2-(furan-2-yl)pyrimidine-5-carbonitrile is a key functional handle that can be readily converted into other important chemical moieties, such as carboxylic acids and amides, or can undergo nucleophilic additions to create new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of nitriles is a well-established transformation in organic chemistry, typically proceeding in two stages: first to an amide intermediate and then to the corresponding carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, which leads directly to the formation of the carboxylic acid and the ammonium (B1175870) salt of the acid used. For instance, the acid-catalyzed hydrolysis of a pyrimidine-5-carbonitrile derivative would yield the corresponding pyrimidine-5-carboxylic acid. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate afford the carboxylic acid.

Alkaline hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. This initially produces the carboxylate salt and ammonia gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified.

The amide intermediate, 2-(furan-2-yl)pyrimidine-5-carboxamide, can be isolated under controlled hydrolysis conditions. Alternatively, pyrimidine-5-carboxamides can be synthesized from the corresponding carboxylic acids by reacting them with amines in the presence of coupling agents. A one-pot synthesis of pyrimidine-5-carboxamides from substituted benzaldehydes, cyanoacetamide, and urea/thiourea in the presence of ammonium chloride under solvent-free conditions has also been reported, highlighting an alternative route to these valuable derivatives. researchgate.net

Table 1: Hydrolysis and Amidation of Pyrimidine-5-carbonitriles

| Transformation | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | Dilute HCl, heat | 2-(Furan-2-yl)pyrimidine-5-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), heat; 2. H+ | 2-(Furan-2-yl)pyrimidine-5-carboxylic acid |

| Amide Synthesis | Controlled hydrolysis or from carboxylic acid | 2-(Furan-2-yl)pyrimidine-5-carboxamide |

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard and organolithium reagents. This reactivity provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of ketones.

The reaction of a pyrimidine-5-carbonitrile with a Grignard reagent (R-MgX) typically proceeds via nucleophilic addition of the carbanionic 'R' group to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield a ketone. For example, the addition of a Grignard reagent to 4-amino-5-cyano-2-methylpyrimidine has been shown to produce the corresponding α-keto-pyrimidines. nih.gov Interestingly, under certain conditions, an unusual reaction pathway can lead to the formation of C6-substituted 1,2-dihydropyrimidines, where the nucleophile adds to the pyrimidine ring itself. nih.gov This highlights the competitive nature of nucleophilic attack on different electrophilic sites within the molecule.

The choice of reaction conditions, particularly temperature, can influence the outcome of the reaction. For instance, in the synthesis of pyrimidyl ketones, the addition of the Grignard reagent at 0°C followed by warming to 40°C was found to be optimal for the consumption of the starting material. nih.gov

Table 2: Nucleophilic Addition to Pyrimidine-5-carbonitriles

| Nucleophile | Reagents and Conditions | Product Type |

| Grignard Reagent (R-MgX) | 1. THF, 0°C to 40°C; 2. H3O+ | Pyrimidyl Ketone |

| Grignard Reagent (R-MgX) | Specific conditions (e.g., holding at 0°C) | C6-substituted 1,2-dihydropyrimidine |

| Organolithium Reagent (R-Li) | 1. Ether/THF; 2. H3O+ | Pyrimidyl Ketone |

Construction of Fused and Bridged Heterocyclic Systems from 2-(Furan-2-YL)pyrimidine-5-carbonitrile

The strategic placement of functional groups in 2-(furan-2-yl)pyrimidine-5-carbonitrile and its derivatives makes it an excellent precursor for the synthesis of various fused and bridged heterocyclic systems. These reactions often involve intramolecular cyclizations that build upon the existing furan and pyrimidine rings.

Formation of Furo[x,y-d]pyrimidine and Related Structures

The synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives, an important class of heterocyclic compounds, can be achieved from furan precursors bearing vicinal amino and cyano groups. ijacskros.com For instance, the reaction of 2-amino-5-arylfuran-3-carbonitrile derivatives with formamide (B127407) leads to the formation of 4-amino-6-arylfuro[2,3-d]pyrimidines. ijacskros.com This transformation involves the initial formation of a formamidine (B1211174) intermediate, followed by intramolecular cyclization onto the nitrile group.

Similarly, other one-carbon synthons can be employed to construct the pyrimidine ring. The interaction of 2-aminofuran-3-carbonitriles with benzonitrile (B105546) in the presence of a base like sodium methoxide (B1231860) can afford 4-amino-furo[2,3-d]pyrimidines. ijacskros.com

While direct examples starting from 2-(furan-2-yl)pyrimidine-5-carbonitrile are not explicitly detailed in the provided search results, the general synthetic strategies outlined for other furan-3-carbonitriles are highly applicable. By introducing an amino group at the 3-position of the furan ring of a 2-(furan-2-yl)pyrimidine-5-carbonitrile derivative, subsequent cyclization reactions can be envisioned to construct the furo[2,3-d]pyrimidine scaffold.

Novel furo[2,3-d]pyrimidine-based chalcones have been synthesized and have demonstrated potent anti-proliferative activity. nih.gov The synthesis of these compounds often starts from a furan derivative which is then elaborated to the furo[2,3-d]pyrimidine core. nih.gov

Thienopyrimidine Derivatives

The synthesis of thienopyrimidine derivatives can be achieved from pyrimidine precursors that bear appropriate functional groups for the construction of the thiophene (B33073) ring. A notable example is the Thorpe-Ziegler cyclization. This reaction is employed in the synthesis of thieno[2,3-d]pyrimidines from pyrimidine derivatives containing a mercaptocarbonitrile group. researchgate.net

A specific example that highlights the potential of furan-containing pyrimidines in this context is the cyclization of 2-(furan-2-yl)-4-mercapto-6-methylpyrimidine-5-carbonitrile with ethyl chloroacetate. This reaction leads to the formation of an o-aminoester thienopyrimidine derivative, which can be further modified to generate a variety of novel thienopyrimidines. researchgate.net This demonstrates a key strategy where the furan moiety is retained as a substituent on the newly formed thienopyrimidine core.

The synthesis of various thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives often starts from suitably substituted thiophenes or pyrimidines, respectively. ekb.egmdpi.com The versatility of these synthetic routes allows for the introduction of a wide range of substituents, including furan rings, to explore their structure-activity relationships.

Other Condensed Pyrimidine-Furan Scaffolds

The reactivity of 2-(furan-2-yl)pyrimidine-5-carbonitrile and its derivatives can be harnessed to construct a variety of other condensed heterocyclic systems. The specific reaction pathways and resulting scaffolds depend on the nature of the reactants and the reaction conditions employed.

For instance, the synthesis of pyrimido[4',5':4,5]furo[2,3-d]pyrimidines has been reported, showcasing the ability to build additional heterocyclic rings onto a furo[2,3-d]pyrimidine core. researchgate.net While the direct use of 2-(furan-2-yl)pyrimidine-5-carbonitrile as a starting material for such complex systems is not explicitly detailed, its potential as a building block is evident from the general synthetic strategies available for constructing fused pyrimidine systems.

The construction of these condensed scaffolds often relies on the presence of reactive functional groups on both the furan and pyrimidine rings, which can participate in intramolecular or intermolecular cyclization reactions. The nitrile group of 2-(furan-2-yl)pyrimidine-5-carbonitrile can serve as a key electrophilic center for such cyclizations, particularly after the introduction of a nucleophilic group elsewhere in the molecule.

Applications of 2 Furan 2 Yl Pyrimidine 5 Carbonitrile As a Versatile Chemical Scaffold in Academic Research

Utility in Diversified Organic Synthesis

The chemical reactivity of the furan (B31954) and pyrimidine (B1678525) rings, coupled with the functional handle of the nitrile group, makes 2-(furan-2-yl)pyrimidine-5-carbonitrile an attractive starting material for the synthesis of a wide array of more complex molecules.

The 2-(furan-2-yl)pyrimidine-5-carbonitrile framework serves as a foundational structure for the generation of libraries of novel heterocyclic compounds. The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules and pharmaceuticals. The furan ring and the cyano group offer sites for various chemical transformations, allowing for the introduction of diverse substituents and the construction of new ring systems.

Researchers have utilized this scaffold to synthesize derivatives with potential therapeutic applications. For instance, the pyrimidine-5-carbonitrile moiety is recognized as a key structural element in compounds designed as kinase inhibitors and anticancer agents. The furan ring can be modified or replaced to explore structure-activity relationships and optimize biological efficacy. The synthesis of various pyrimidine-5-carbonitrile derivatives has been explored through multi-component reactions, highlighting the efficiency of building complex molecules from simpler starting materials. nih.gov

| Starting Material | Reagents | Product Class | Reference |

| 2-(Furan-2-yl)pyrimidine-5-carbonitrile | Various aldehydes, malononitrile (B47326), urea/thiourea (B124793) | Poly-substituted pyrimidine-5-carbonitriles | nih.gov |

| 5-bromo-4-(furan-2-yl)pyrimidine | Various anilines (Buchwald-Hartwig cross-coupling) | 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines |

This table illustrates the use of furan-pyrimidine scaffolds in generating diverse heterocyclic compounds.

Beyond the synthesis of discrete heterocyclic compounds, 2-(furan-2-yl)pyrimidine-5-carbonitrile is a valuable building block for the construction of more intricate polycyclic systems. The inherent reactivity of the furan ring, particularly its susceptibility to Diels-Alder reactions, allows for the annulation of additional rings onto the core scaffold. This strategy provides access to complex molecular architectures that would be challenging to synthesize through other routes. The pyrimidine ring itself can also participate in various cyclization reactions, further expanding the synthetic possibilities.

Potential in Agrochemical Research

The structural motifs present in 2-(furan-2-yl)pyrimidine-5-carbonitrile are also of significant interest in the field of agrochemical research. The pyrimidine ring is a common feature in many commercially successful herbicides, insecticides, and fungicides.

The concept of "scaffold hopping," which involves replacing a core molecular structure with a bioisosteric equivalent, is a common strategy in agrochemical lead optimization. nih.govresearchgate.net The 2-(furan-2-yl)pyrimidine-5-carbonitrile scaffold can be seen as a potential starting point for the development of new agrochemical lead compounds. By systematically modifying the furan and pyrimidine rings and the cyano group, researchers can explore new chemical spaces in search of molecules with improved efficacy, selectivity, and environmental profiles. The diverse biological activities associated with pyrimidine derivatives, including their potential as inhibitors of key enzymes in pests and pathogens, underscore the potential of this scaffold in agrochemical discovery. ekb.eg

| Agrochemical Class | Target | Role of Pyrimidine Scaffold |

| Herbicides | Various enzymes (e.g., acetolactate synthase) | Core structural component |

| Insecticides | Various receptors (e.g., nicotinic acetylcholine receptor) | Key pharmacophore |

| Fungicides | Various enzymes (e.g., succinate dehydrogenase) | Essential for activity |

This table highlights the importance of the pyrimidine scaffold in different classes of agrochemicals.

Exploration in Materials Science

The electronic and photophysical properties of molecules containing conjugated heterocyclic systems have led to their exploration in the field of materials science. The combination of the electron-deficient pyrimidine ring and the electron-rich furan ring in 2-(furan-2-yl)pyrimidine-5-carbonitrile suggests potential applications in the development of novel organic materials.

Pyrimidine derivatives have been investigated for their luminescent properties and their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The intramolecular charge transfer (ICT) character that can arise from the electronic interplay between the furan and pyrimidine rings is a key feature for designing fluorescent materials. The cyano group can further modulate the electronic properties of the molecule. Research into pyrimidine-5-carbonitrile-based emitters has shown their potential in achieving thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org The design of organic materials incorporating furan and thiophene (B33073) moieties has also been explored for applications in organic lasers, indicating the broader potential of such heterocyclic systems in optoelectronics. rsc.org

| Material Property | Key Structural Feature | Potential Application | Reference |

| Fluorescence | Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Thermally Activated Delayed Fluorescence (TADF) | Pyrimidine-5-carbonitrile acceptor | High-efficiency OLEDs | rsc.org |

| Organic Lasing | Furan-substituted co-oligomers | Optoelectronic devices | rsc.org |

This table summarizes the potential of furan-pyrimidine systems in materials science.

Precursors for Polymeric Architectures and Dyes

The chemical scaffold of 2-(Furan-2-YL)pyrimidine-5-carbonitrile, which incorporates furan, pyrimidine, and nitrile functional groups, presents theoretical potential for applications in the synthesis of both polymeric materials and dyes. However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of this particular compound being utilized as a direct precursor for these applications.

The exploration of furan-based polymers is an active area of research, with a focus on creating sustainable materials from renewable resources. Furan derivatives, such as 2,5-furandicarboxylic acid, are being investigated for the synthesis of bio-based polyamides and polyesters. These polymers are being developed as potential replacements for petroleum-derived plastics in various applications. The presence of the furan ring in 2-(Furan-2-YL)pyrimidine-5-carbonitrile suggests a potential for its incorporation into polymer chains, although specific research on this has not been identified.

Similarly, the pyrimidine core is a component of various heterocyclic dyes. The electronic properties of the pyrimidine ring can be tuned by substitution, which can influence the color and performance of a dye. Azo dyes, for instance, have been synthesized incorporating pyrimidine moieties.

The nitrile group on the 2-(Furan-2-YL)pyrimidine-5-carbonitrile scaffold is a versatile functional group. It can potentially be hydrolyzed to a carboxylic acid or an amide, which are common monomers for condensation polymerization, leading to the formation of polyesters and polyamides, respectively. Furthermore, the nitrile group can be a precursor to other functionalities that are useful in dye synthesis.

While the individual components of 2-(Furan-2-YL)pyrimidine-5-carbonitrile suggest its potential as a precursor in materials science, there is currently a lack of direct scientific evidence demonstrating its use in the synthesis of polymeric architectures or dyes. Further research would be necessary to explore and establish these potential applications.

Q & A

Q. What are the common synthetic routes for 2-(furan-2-yl)pyrimidine-5-carbonitrile derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, thioether-linked derivatives are prepared by reacting pyrimidine precursors with thiol-containing substituents under basic conditions. A representative procedure involves:

Reacting 2-(prop-2-yn-1-ylthio)-pyrimidine intermediates with substituted thiols (e.g., imidazole, pyridine, or thiadiazole derivatives) in DMF or ethanol.

Using anhydrous potassium carbonate as a base to deprotonate thiols and facilitate substitution .

Yields vary significantly (32.8–89.3%) depending on the steric and electronic nature of substituents .

Q. Which spectroscopic methods are critical for characterizing 2-(furan-2-yl)pyrimidine-5-carbonitrile derivatives?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns. For example, furan protons resonate at δ 6.5–7.5 ppm, while pyrimidine carbons appear at δ 160–170 ppm .

- HR-MS (ESI) : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C15H12N3O2S: 298.0753; observed: 298.0751) .

- Melting Point Analysis : Used to assess purity (e.g., derivatives melt between 109–198°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thioether substitutions?

- Methodological Answer : Yield optimization requires balancing solvent polarity, temperature, and catalyst use:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Ethanol/water mixtures reduce byproducts .

- Temperature : Room temperature minimizes decomposition for sensitive thiols, while heating (50–80°C) accelerates slower reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .

Example: Replacing DMF with ethanol increased the yield of compound 3 from 56% to 89% in .

Q. How can contradictions in reported bioactivity data for structurally similar compounds be resolved?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.

- Structural Verification : Confirm purity via HPLC (>95%) and characterize by X-ray crystallography (e.g., hydrogen-bonded dimers in influence activity) .

- Meta-Analysis : Compare IC50 values across studies, adjusting for experimental parameters (e.g., pH, incubation time) .

Q. What computational methods predict the reactivity or binding affinity of 2-(furan-2-yl)pyrimidine-5-carbonitrile derivatives?

- Methodological Answer : Combine:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., PKCθ inhibitors in ). Focus on hydrogen bonds with pyrimidine N1 and furan O .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.